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Compound of Interest

Compound Name: BAY1217389

Cat. No.: B605921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

BAY1217389, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase. The

document details the quantitative kinase inhibition data, the experimental methodologies used

for its determination, and the signaling pathway context of its primary target.

Executive Summary
BAY1217389 is an orally bioavailable small molecule inhibitor that targets Mps1, a

serine/threonine kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory

mechanism in mitosis.[1][2] It exhibits high potency for Mps1 with an IC50 value in the low

nanomolar range.[3][4] While demonstrating excellent overall selectivity, BAY1217389 shows

some activity against a limited number of other kinases at higher concentrations. This guide

presents the detailed kinase selectivity data, the protocols for the assays used to generate this

data, and visual representations of the relevant biological pathways and experimental

workflows.

Data Presentation: Kinase Selectivity Profile of
BAY1217389
The following tables summarize the quantitative data on the kinase inhibitory activity of

BAY1217389 against its primary target, Mps1, and a panel of other kinases.
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Table 1: Potency of BAY1217389 against the Primary Target Kinase

Target Assay Type IC50 (nmol/L)

Mps1 (TTK) Biochemical (Cell-free) 0.63 ± 0.27

Table 2: Off-Target Kinase Selectivity Profile of BAY1217389

Kinase Inhibition/Binding Range (nmol/L)

< 10 PDGFRβ

10 - 100 Kit

100 - 1,000

CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1,

MAK, MAPKAP2, MERTK, p38β, PDGFRα,

PIP5K1C, PRKD1, RPS6KA5

Data compiled from biochemical assays.[3][4]

Signaling Pathway Context
BAY1217389's primary mechanism of action is the inhibition of Mps1 kinase, which leads to the

inactivation of the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular

surveillance system that ensures the fidelity of chromosome segregation during mitosis.[5][6]

Inhibition of Mps1 abrogates this checkpoint, causing premature entry into anaphase,

chromosomal missegregation, and ultimately, cell death in rapidly dividing cancer cells.[1][7]
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Figure 1: Simplified signaling pathway of the Spindle Assembly Checkpoint and the inhibitory
action of BAY1217389.

Experimental Protocols
Detailed methodologies for the key experiments cited in determining the kinase selectivity

profile of BAY1217389 are provided below.

Biochemical Kinase Inhibition Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of Mps1 kinase activity by BAY1217389 in a

cell-free system.

Methodology:

Reagent Preparation:

Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01%

Brij-35.

Dilute recombinant human Mps1 kinase to the desired concentration in assay buffer.

Prepare a serial dilution of BAY1217389 in DMSO, followed by dilution in assay buffer.

Prepare a solution of biotinylated peptide substrate (e.g., Biotin-Ahx-PWDPDDADITEILG-

NH2) and ATP in assay buffer.[8]

Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and

Streptavidin-Allophycocyanin (SA-APC).

Assay Procedure:

Add Mps1 kinase and BAY1217389 dilutions to a low-volume 384-well plate.

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

Initiate the kinase reaction by adding the ATP/substrate mixture.
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Incubate for a defined period (e.g., 60 minutes) at room temperature.

Stop the reaction by adding EDTA.

Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate to

allow for binding to the phosphorylated substrate.

Data Acquisition and Analysis:

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and

emission at ~615 nm (Europium) and ~665 nm (APC).

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

Plot the TR-FRET ratio against the logarithm of the BAY1217389 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Figure 2: Experimental workflow for the TR-FRET based biochemical kinase inhibition assay.

Cellular Proliferation Assay (Crystal Violet Staining)
This assay assesses the effect of BAY1217389 on the proliferation of cancer cell lines.

Methodology:

Cell Seeding:

Seed adherent cancer cells (e.g., HeLa-MaTu) in 96-well plates at a density of 1,000 to

5,000 cells per well in a suitable culture medium supplemented with 10% Fetal Calf Serum

(FCS).[4]

Incubate for 24 hours to allow for cell attachment.[4]

Compound Treatment:

Prepare serial dilutions of BAY1217389 in culture medium.

Treat the cells in quadruplicate with the compound dilutions.[4] Include a vehicle control

(e.g., DMSO).

Incubate for 96 hours.[4]

Staining and Quantification:

Fix the cells with a solution like glutaraldehyde.[4]

Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes at room

temperature.

Wash the plates thoroughly with water to remove excess stain.

Air dry the plates.
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Solubilize the stain by adding a destaining solution (e.g., methanol or a solution of sodium

citrate in ethanol).

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic

model.[4]
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Figure 3: Experimental workflow for the cellular proliferation assay using crystal violet staining.

Spindle Assembly Checkpoint (SAC) Activity Assay
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This cellular mechanistic assay evaluates the ability of BAY1217389 to abrogate the SAC,

which is artificially activated by a microtubule-destabilizing agent like nocodazole.

Methodology:

Cell Culture and Treatment:

Culture a suitable cell line (e.g., HeLa) to an appropriate confluency.

Treat cells with nocodazole to induce mitotic arrest by activating the SAC. The

concentration and duration of nocodazole treatment should be optimized for the specific

cell line (e.g., 50-100 ng/mL for 10-16 hours).[9][10]

Co-treat or subsequently treat the nocodazole-arrested cells with various concentrations of

BAY1217389.

Analysis of Mitotic Breakthrough:

Monitor the cells for signs of premature exit from mitosis ("mitotic breakthrough"), which is

characterized by the decondensation of chromosomes and reformation of a nuclear

envelope without proper chromosome segregation.[3][4]

This can be assessed by live-cell imaging or by fixing the cells at different time points and

analyzing their morphology and nuclear status using fluorescence microscopy after

staining with a DNA dye (e.g., DAPI).

Quantification of Multinuclearity and Cell Death:

Following treatment, fix and stain the cells to visualize the nuclei.

Quantify the percentage of multinucleated cells, a hallmark of mitotic catastrophe resulting

from SAC abrogation.[3][4]

Assess cell death using standard viability assays (e.g., Annexin V/Propidium Iodide

staining followed by flow cytometry).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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